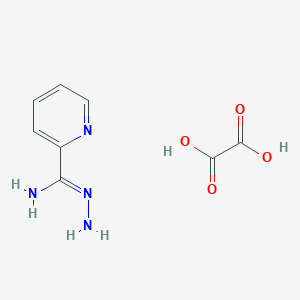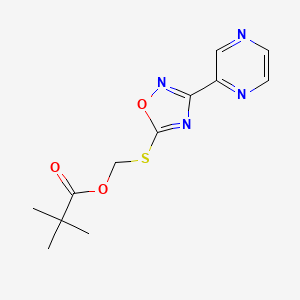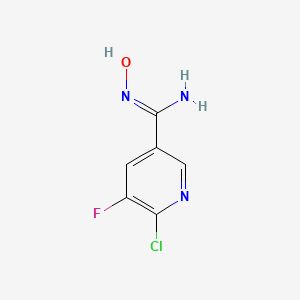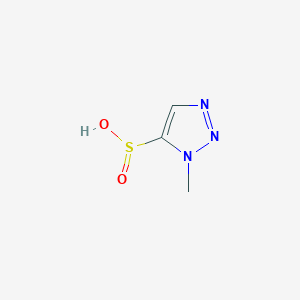
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a sulfinic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylhydrazine with sulfur dioxide and an appropriate alkyne to form the triazole ring, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the production rate and reduce costs.
化学反応の分析
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives with different functional groups.
科学的研究の応用
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1H-1,2,3-Triazole-5-sulfinic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
1-Methyl-1H-1,2,4-triazole-3-sulfinic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the methyl group and the sulfinic acid group, which confer distinct chemical properties and reactivity
特性
分子式 |
C3H5N3O2S |
|---|---|
分子量 |
147.16 g/mol |
IUPAC名 |
3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-3(9(7)8)2-4-5-6/h2H,1H3,(H,7,8) |
InChIキー |
UOFSBFKSHVLYQP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


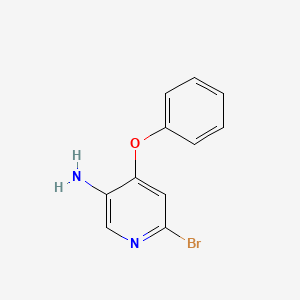
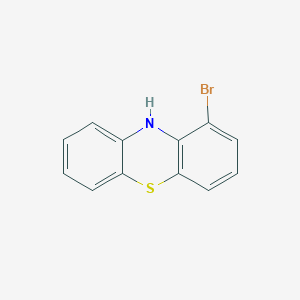
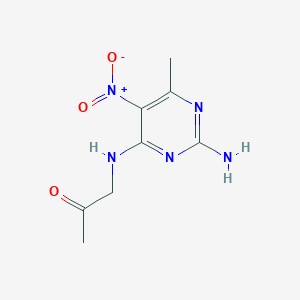
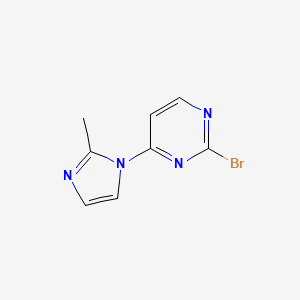
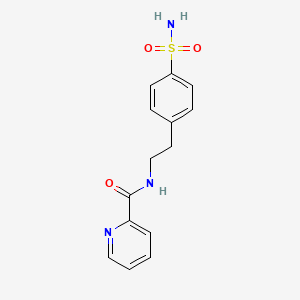
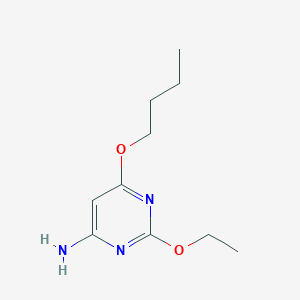

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)

